Pinocarvone

Catalog No.
S596947
CAS No.
30460-92-5
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pinocarvone

CAS Number

30460-92-5

Product Name

Pinocarvone

IUPAC Name

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-8H,1,4-5H2,2-3H3

InChI Key

TZDMGBLPGZXHJI-UHFFFAOYSA-N

SMILES

CC1(C2CC1C(=C)C(=O)C2)C

Synonyms

pinocarvone

Canonical SMILES

CC1(C2CC1C(=C)C(=O)C2)C

Pinocarvone, with the chemical formula C10H14O and the IUPAC name 6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-one, is classified as a bicyclic monoterpenoid. This compound is characterized by its two fused rings, which categorize it within the isoprenoid lipid molecules. Pinocarvone is primarily found in essential oils from plants such as hyssop, spearmint, and sweet bay, contributing to its minty flavor profile. It is practically insoluble in water and exhibits weak basic properties, making it a compound of interest in both culinary and scientific contexts .

Pinocarvone can undergo various chemical transformations:

  • Rearrangement Reactions: Pinocarvone can be synthesized from carvone through rearrangement processes, indicating its structural versatility.
  • Catalytic Hydrogen Transfer: Studies have shown that pinocarvone participates in catalytic hydrogen transfer reactions, particularly involving related compounds like pinocarveol and pinocampheol, highlighting its role in dehydrogenation processes.
  • Formation of Chiral Compounds: Pinocarvone reacts with enamines and metal chlorides to yield chiral nopinane-annelated pyridines, showcasing its utility in synthesizing complex organic structures.

Research indicates that pinocarvone possesses several biological activities:

  • Antioxidant Properties: Pinocarvone has demonstrated significant antioxidant activity, which may have implications for its use in natural therapeutic agents.
  • Cytotoxic Effects: Studies have indicated cytotoxic effects on tumor cells when tested with pinocarvone derived from certain essential oils, suggesting potential applications in cancer treatment.
  • Role in Plant Communication: This compound acts as a volatile organic compound involved in plant-plant communication, which is crucial for understanding ecological dynamics.

Several methods for synthesizing pinocarvone have been documented:

  • Total Synthesis from Carvone: Pinocarvone can be synthesized from carvone through rearrangement reactions.
  • Ultra-High Pressure Hetero-Diels-Alder Dimerization: This method has been utilized to synthesize terpene-derived natural products like aritasone from pinocarvone, challenging previous biosynthetic hypotheses.
  • One-Step Synthesis Approaches: Recent advancements in synthesis planning tools have provided streamlined routes for the one-step synthesis of pinocarvone and its derivatives.

Studies on pinocarvone's interactions reveal its potential roles:

  • Metabolite Role: Pinocarvone has been identified as a metabolite in mice, indicating its biological relevance and potential implications for pharmacokinetics.
  • Cell Signaling: Research suggests that pinocarvone may influence cellular processes such as lipid peroxidation and cell signaling pathways .

Pinocarvone shares structural similarities with several other terpenoids. Here’s a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
CarvoneMonoterpenoidPrecursor to pinocarvone
LimoneneMonoterpenoidCitrus aroma; used primarily in fragrances
CamphorBicyclic monoterpenoidKnown for medicinal properties
MentholMonoterpenoidCooling sensation; widely used in products

Pinocarvone stands out due to its unique bicyclic structure and specific biological activities that differentiate it from other similar compounds. Its roles as both a flavoring agent and potential therapeutic agent add to its significance within the class of bicyclic monoterpenoids .

Physical Description

Liquid

XLogP3

2.2

Melting Point

-1.8°C

Other CAS

30460-92-5
19890-00-7

Wikipedia

Pinocarvone

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-methylene-: INACTIVE

Dates

Modify: 2024-04-14

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